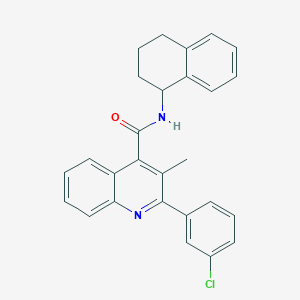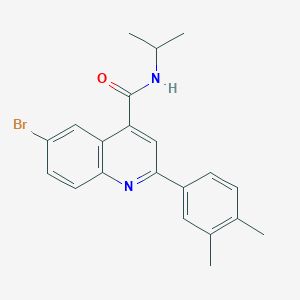![molecular formula C29H23BrN6 B452889 2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE](/img/structure/B452889.png)
2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromobenzyl, phenyl, pyrazolyl, and dicyano groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE typically involves multi-step reactions. One common method involves the condensation of 4-bromobenzyl bromide with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile and a suitable catalyst to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with a naphthalene-based compound under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.
Reduction: Reduction reactions can target the cyano groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-4H-CHROMENE
- 2-AMINO-4-(4-BROMOBENZYL)-3-CYANO-4H-PYRAN
- 2-AMINO-4-(4-BROMOBENZYL)-3-CYANO-4H-THIOPHENE
Uniqueness
Compared to these similar compounds, 2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, in particular, enhances its potential for biological activity and makes it a valuable scaffold for drug discovery.
Properties
Molecular Formula |
C29H23BrN6 |
|---|---|
Molecular Weight |
535.4g/mol |
IUPAC Name |
2-amino-4-[1-[(4-bromophenyl)methyl]-3-phenylpyrazol-4-yl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C29H23BrN6/c30-21-12-10-19(11-13-21)15-36-16-25(27(35-36)20-6-2-1-3-7-20)26-23-9-5-4-8-22(23)24(14-31)28(34)29(26,17-32)18-33/h1-3,6-8,10-13,16,23,26H,4-5,9,15,34H2 |
InChI Key |
LRPAIYCBRLCAFC-UHFFFAOYSA-N |
SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CN(N=C3C4=CC=CC=C4)CC5=CC=C(C=C5)Br |
Canonical SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CN(N=C3C4=CC=CC=C4)CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


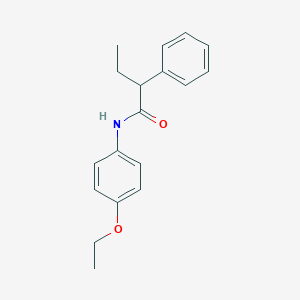

![6-Bromo-2-[4-(methylethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B452811.png)
![6-(Furan-2-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B452813.png)
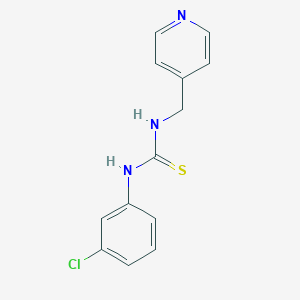
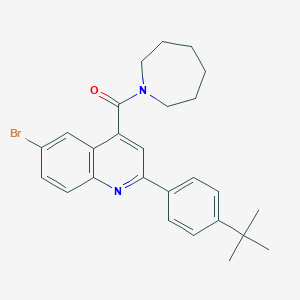
![N-benzyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452817.png)
![2-{[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-N-(3,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B452818.png)
![N-cycloheptyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452819.png)
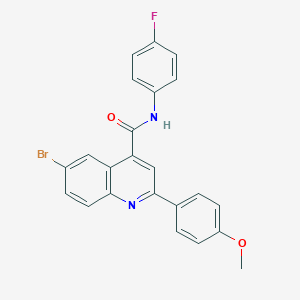
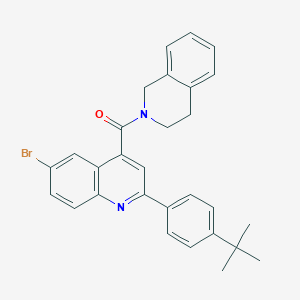
![2-(4-butoxyphenyl)-N-[1-(4-methylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B452825.png)
